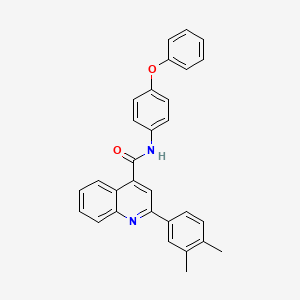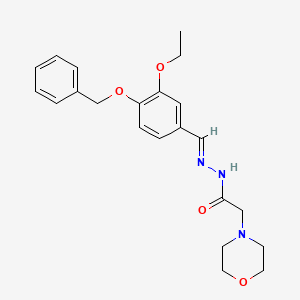![molecular formula C29H32N4S B11664096 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(2E)-2-[1-(biphényl-4-yl)éthylidène]hydrazinyl}-6-(2-méthylbutan-2-yl)-5,6,7,8-tétrahydro[1]benzothiéno[2,3-d]pyrimidine est un composé organique complexe qui appartient à la classe des benzothiéno pyrimidines
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-{(2E)-2-[1-(biphényl-4-yl)éthylidène]hydrazinyl}-6-(2-méthylbutan-2-yl)-5,6,7,8-tétrahydro[1]benzothiéno[2,3-d]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Les étapes clés peuvent inclure :
- Formation de l'intermédiaire biphényl-4-yl éthylidène hydrazine.
- Cyclisation avec un précurseur de benzothiéno[2,3-d]pyrimidine.
- Introduction du groupe 2-méthylbutan-2-yl dans des conditions spécifiques.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, d'environnements réactionnels contrôlés et de techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le groupe hydrazinyl ou d'autres groupes fonctionnels.
Substitution : Les réactions de substitution peuvent se produire à différentes positions sur le cycle benzothiéno pyrimidine ou sur la partie biphényle.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Ils peuvent inclure divers dérivés substitués ou modifiés du composé original.
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme catalyseur ou ligand dans diverses réactions chimiques.
Science des matériaux :
Biologie
Inhibition enzymatique : Utilisation potentielle comme inhibiteur d'enzymes spécifiques.
Signalisation cellulaire : Peut jouer un rôle dans la modulation des voies de signalisation cellulaire.
Médecine
Développement de médicaments :
Diagnostic : Utilisation dans les tests diagnostiques et l'imagerie.
Industrie
Agriculture : Utilisation potentielle comme pesticide ou herbicide.
Produits pharmaceutiques : Applications dans la formulation de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-{(2E)-2-[1-(biphényl-4-yl)éthylidène]hydrazinyl}-6-(2-méthylbutan-2-yl)-5,6,7,8-tétrahydro[1]benzothiéno[2,3-d]pyrimidine implique une interaction avec des cibles moléculaires spécifiques. Il peut s'agir de :
Récepteurs : Liaison à des récepteurs spécifiques à la surface des cellules.
Enzymes : Inhibition ou activation d'enzymes impliquées dans les voies métaboliques.
Voies : Modulation des voies de signalisation qui régulent les fonctions cellulaires.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a catalyst or ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Cell Signaling: May play a role in modulating cell signaling pathways.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays and imaging.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the formulation of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors on cell surfaces.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzothiéno pyrimidines : Autres composés de cette classe ayant des structures similaires.
Dérivés hydrazinyl : Composés comportant des groupes hydrazinyl qui présentent des activités biologiques similaires.
Unicité
La combinaison unique de groupes fonctionnels et de caractéristiques structurales du 4-{(2E)-2-[1-(biphényl-4-yl)éthylidène]hydrazinyl}-6-(2-méthylbutan-2-yl)-5,6,7,8-tétrahydro[1]benzothiéno[2,3-d]pyrimidine peut conférer des propriétés spécifiques qui le distinguent d'autres composés similaires. Ces propriétés pourraient inclure une activité biologique, une sélectivité ou une stabilité accrues.
Propriétés
Formule moléculaire |
C29H32N4S |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
6-(2-methylbutan-2-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H32N4S/c1-5-29(3,4)23-15-16-25-24(17-23)26-27(30-18-31-28(26)34-25)33-32-19(2)20-11-13-22(14-12-20)21-9-7-6-8-10-21/h6-14,18,23H,5,15-17H2,1-4H3,(H,30,31,33)/b32-19+ |
Clé InChI |
QHRLOIUYIJSRIE-BIZUNTBRSA-N |
SMILES isomérique |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)
![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpentanamide](/img/structure/B11664091.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)

